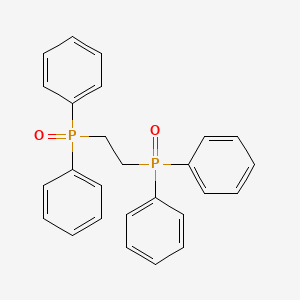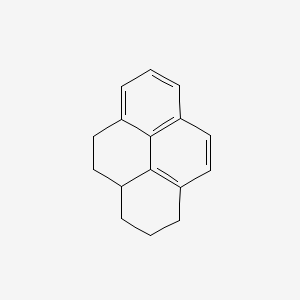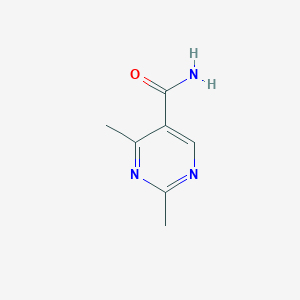
2-(p-Tolyl)-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)-p-benzoquinone is an organic compound with the molecular formula C13H10O2 It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-p-benzoquinone typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Tolyl)-p-benzoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the 4-methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl)-p-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(p-Tolyl)-p-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to donate and accept electrons makes it a valuable compound in redox biology and chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of a 4-methylphenyl group.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis[(2-methylphenyl)amino]-: Contains amino groups instead of a single 4-methylphenyl group.
Uniqueness
2-(p-Tolyl)-p-benzoquinone is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
30237-07-1 |
|---|---|
Molekularformel |
C13H10O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
RGVRHOACBLJGAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
| 30237-07-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)
